Salvianolic acid B (Sal B) is a naturally occurring phenolic compound isolated from the roots of Salvia miltiorrhiza, a herb traditionally used in China for various health conditions []. It is the most abundant bioactive component of this plant and has attracted significant scientific research due to its potential therapeutic effects.
One of the well-established properties of Sal B is its action as an antioxidant and free radical scavenger. These molecules help protect cells from damage caused by oxidative stress, which is implicated in various diseases []. Studies have shown that Sal B can effectively scavenge free radicals and reactive oxygen species, potentially contributing to its potential health benefits [, ].
Sal B has also demonstrated anti-inflammatory properties in various in vitro and in vivo models. It is believed to act through multiple mechanisms, including suppressing the production of inflammatory mediators and cytokines []. This suggests Sal B may be beneficial in managing conditions like inflammatory diseases and tissue injury [].
Scientific research continues to explore the potential therapeutic applications of Sal B. Some promising areas of investigation include:
Salvianolic acid B is a water-soluble polyphenolic compound primarily derived from Salvia miltiorrhiza, commonly known as Danshen. This compound has garnered attention for its diverse pharmacological properties, particularly its antioxidant, anti-inflammatory, and anticancer activities. Structurally, it is composed of three molecules of danshensu and one molecule of caffeic acid, which contributes to its unique biological effects and therapeutic potential .
Salvianolic acid B exhibits a diverse range of biological activities, including:
In high-temperature water, salvianolic acid B can also convert into salvianolic acid A through specific kinetic pathways .
Salvianolic acid B exhibits a wide range of biological activities:
Salvianolic acid B can be synthesized through several methods:
Salvianolic acid B has several applications in medicine and pharmacology:
Several compounds share structural similarities with salvianolic acid B. Below is a comparison highlighting their unique characteristics:
Compound Name | Structure Type | Key Activities | Unique Features |
---|---|---|---|
Salvianolic Acid A | Dimer of danshensu and caffeic acid | Antioxidant, anti-inflammatory | More potent antioxidant than B |
Salvianolic Acid C | Dimer of danshensu | Antioxidant | Less studied compared to A and B |
Danshensu | Simple phenolic compound | Antioxidant, hepatoprotective | Basic building block for other acids |
Caffeic Acid | Simple phenolic compound | Antioxidant, anti-inflammatory | Commonly found in many plants |
Salvianolic acid B stands out due to its specific combination of structural elements that confer distinct biological activities not fully replicated by its analogs. Its dual role as both an antioxidant and a modulator of cellular signaling pathways enhances its therapeutic potential across various medical fields .
Salvianolic acid B is a complex polyphenolic compound with the molecular formula C36H30O16 and a molecular weight of 718.6 g/mol [1]. The compound represents a sophisticated benzofuran derivative featuring multiple caffeic acid residues connected through ester linkages [1]. The IUPAC name for salvianolic acid B is (2R)-2-[(E)-3-[(2S,3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid [1].
The structural framework consists of a dihydrobenzofuran core substituted with three caffeic acid moieties [2]. The compound belongs to the class of 1-benzofurans and functions as a polyphenol, enoate ester, dicarboxylic acid, and member of catechols [1]. Salvianolic acid B is structurally identical to lithospermic acid B, with previous configurational assignments of two stereocenters having been corrected through chemical correlation studies [2] [3].
Property | Value |
---|---|
Molecular Formula | C₃₆H₃₀O₁₆ |
Molecular Weight | 718.6 g/mol |
CAS Number | 121521-90-2 |
IUPAC Name | (2R)-2-[(E)-3-[(2S,3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI Key | SNKFFCBZYFGCQN-VWUOOIFGSA-N |
Salvianolic acid B exhibits distinctive physicochemical properties that influence its stability and handling requirements [4] [5]. The compound appears as a light yellow to pale yellow powder in its solid state at room temperature [6] [5]. The melting point ranges from 98-110°C, with decomposition occurring at temperatures above 149°C [5] [7] [8].
The compound demonstrates good water solubility, making it suitable for aqueous preparations [5] [8]. However, its solubility in organic solvents is limited, showing only slight solubility in dimethyl sulfoxide, ethanol, and methanol [5] [8]. The estimated logarithm of the partition coefficient (LogP) ranges from 2.14 to 3.33, indicating moderate lipophilicity [9] [5] [8].
Thermal analysis reveals that salvianolic acid B has a boiling point of 1020.3°C at 760 mmHg and a flash point of 322.1°C [9] [7]. The density of the compound is 1.6 ± 0.1 g/cm³ [9] [7]. For optimal stability, the compound requires storage at -20°C in frozen conditions, avoiding exposure to heat and light [4] [5].
Property | Value |
---|---|
Physical State (20°C) | Solid |
Appearance | Light yellow to pale yellow powder |
Melting Point | 98-110°C (149°C with decomposition) |
Boiling Point | 1020.3°C at 760 mmHg |
Density | 1.6 ± 0.1 g/cm³ |
Flash Point | 322.1 ± 27.8°C |
Water Solubility | Soluble |
Solubility in Organic Solvents | Slightly soluble in DMSO, ethanol, methanol |
LogP (estimated) | 2.14-3.33 |
Storage Temperature | -20°C (frozen storage) |
Stability at pH > 5 | Unstable in aqueous solutions |
The stability profile of salvianolic acid B shows significant temperature and pH dependence [10] [11] [12]. In solid state when packaged in aluminum foil bags, the compound remains stable for six months under accelerated conditions of 40°C and 75% relative humidity [10]. In aqueous solutions, stability decreases markedly with increasing temperature, remaining stable at 4°C for 30 hours but undergoing spontaneous decomposition at 25°C [11] [12]. The compound shows enhanced stability in acidic conditions (pH 1.5-5.0) compared to neutral or alkaline environments [12].
Condition | Stability | Notes |
---|---|---|
Solid state (aluminum foil, 40°C, 75% RH) | Stable for 6 months | Accelerated storage conditions per ICH guidelines |
Aqueous solution at 4°C | Stable for 30 hours | Recommended storage temperature |
Aqueous solution at 25°C | Spontaneous decomposition | Room temperature causes degradation |
Aqueous solution at 37°C | Accelerated decomposition | Body temperature accelerates breakdown |
Aqueous solution at pH 1.5-5.0 | Stable for 30 hours | Stable in acidic conditions |
Aqueous solution at neutral to alkaline pH | Decreased stability | pH-dependent degradation |
Total phenolic acids solution | Enhanced stability compared to pure compound | Other phenolic compounds provide protection |
Light exposure | Light sensitive - avoid exposure | Store in dark conditions |
Salvianolic acid B contains four stereogenic centers, with defined absolute configurations that have been established through extensive chemical correlation studies [1] [2] [3]. The compound has four defined atom stereocenters and one defined bond stereocenter, with the absolute configuration assigned as 2S, 3S for the dihydrobenzofuran ring carbons and 1R for the two other stereogenic centers [1] [4].
The specific rotation of salvianolic acid B is [α]²⁰D = +108° (c=1, methanol), indicating its optically active nature [4]. This optical activity is consistent with the presence of multiple chiral centers within the molecular structure [4]. Research has definitively established that salvianolic acid B and lithospermic acid B are identical compounds, with earlier reports of different configurational assignments for two stereocenters having been corrected [2] [3].
Stereoisomeric studies have revealed that the configuration of salvianolic acid B significantly influences its biological activity [13]. Comparative analysis of stereoisomers demonstrates that structural variations at chiral centers can substantially affect antioxidant properties, with different enantiomers showing markedly different activity profiles [13]. The compound exists in specific stereoisomeric forms rather than as racemic mixtures, distinguishing it from some related natural products [14].
Property | Value |
---|---|
Number of Stereogenic Centers | 4 |
Absolute Configuration at C-2 | 2S |
Absolute Configuration at C-3 | 3S |
Absolute Configuration at C-8′ | 1R |
Defined Atom Stereocenter Count | 4 |
Defined Bond Stereocenter Count | 1 |
Specific Rotation [α]²⁰D | 108° (c=1, MeOH) |
Optical Activity | Optically active |
Enantiomeric Relationship | Identical to lithospermic acid B |
Salvianolic acid B exhibits characteristic spectroscopic properties that enable its identification and quantitative analysis across multiple analytical platforms [15] [16] [17]. Ultraviolet absorption spectroscopy shows a maximum absorption wavelength at 287 nm when measured in methanol solution [4] [17]. This absorption maximum is characteristic of the extended conjugated system present in the molecule and serves as a primary detection wavelength for high-performance liquid chromatography analysis [17].
Mass spectrometric analysis using electrospray ionization in negative ion mode produces a characteristic molecular ion peak at m/z 717 [M-H]⁻ [16] [17]. Tandem mass spectrometry reveals specific fragmentation patterns with product ions, including transitions such as m/z 358.2 to m/z 196.9, which are utilized for selective monitoring in liquid chromatography-mass spectrometry applications [17].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for salvianolic acid B [15] [18]. Proton nuclear magnetic resonance spectra show characteristic aromatic proton signals in the range of δ 6.32-8.61 ppm, corresponding to the catechol and benzofuran moieties [19]. Carbon-13 nuclear magnetic resonance data are available in comprehensive databases, providing detailed carbon assignments for structural elucidation [1].
Infrared spectroscopy reveals distinctive absorption bands that characterize the functional groups present in salvianolic acid B [20] [21]. Key infrared peaks appear at 3393, 3371, 1613, 1050, and 1036 cm⁻¹, corresponding to phenolic hydroxyl groups and aromatic structures [21]. These spectroscopic fingerprints enable discrimination between different salvianolic acid preparations and related compounds [21].
Near-infrared spectroscopy has been successfully applied for online quality control of salvianolic acid B in industrial manufacturing processes [22]. The optimal wavelength range for quantitative analysis spans 9815-5430 cm⁻¹, with correlation coefficients exceeding 0.97 for both extracting and purifying process models [22].
Spectroscopic Method | Key Data/Wavelengths | Reference/Notes |
---|---|---|
UV Absorption (Maximum) | 287 nm (in methanol) | Maximum absorption wavelength in methanol solution |
Mass Spectrometry (ESI-MS) | m/z 717 [M-H]⁻ (negative ion mode) | Electrospray ionization in negative mode |
¹H NMR (Key signals) | Aromatic protons at δ 6.32-8.61 ppm | Characteristic of catechol and benzofuran moieties |
¹³C NMR | Available in PubChem database | Comprehensive carbon assignments available |
Infrared Spectroscopy (Key peaks) | 3393, 3371, 1613, 1050, 1036 cm⁻¹ | Characteristic of phenolic OH and aromatic structures |
Near-Infrared (NIR) Range | 9815-5430 cm⁻¹ (optimal range for quantification) | Used for online quality control applications |